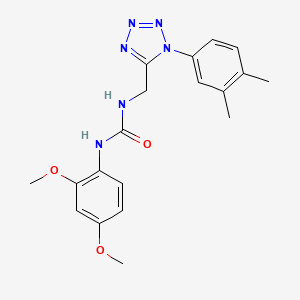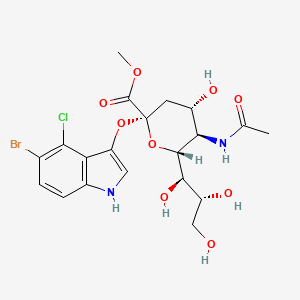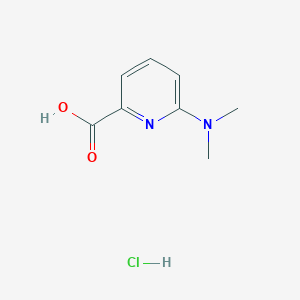![molecular formula C23H21N3O4S2 B2562428 3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 900005-44-9](/img/structure/B2562428.png)
3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an ethylsulfonyl group, a methoxybenzo[d]thiazol-2-yl group, and a pyridin-2-ylmethyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex. The presence of a benzamide group indicates a potential for hydrogen bonding, while the ethylsulfonyl and methoxy groups may contribute to its overall polarity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the benzamide group might undergo hydrolysis, while the ethylsulfonyl group could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of intermolecular forces .Applications De Recherche Scientifique
Anticancer Properties
Compounds with structural similarities to 3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide have been synthesized and evaluated for their anticancer activities. Co(II) complexes of related sulfonyl-substituted compounds demonstrated in vitro cytotoxicity against human breast cancer cell lines (MCF 7), highlighting their potential as anticancer agents. The structures of these complexes were confirmed through various analytical methods, and their anticancer efficacy was assessed through in vitro studies (Vellaiswamy & Ramaswamy, 2017).
Antimicrobial and Antifungal Action
Research into sulfonyl-substituted nitrogen-containing heterocyclic systems, which include compounds structurally related to the chemical , has shown promising antimicrobial and antifungal activities. This suggests their use in combating infectious diseases. The synthesized compounds were effective against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans, indicating their broad-spectrum antimicrobial potential (Sych et al., 2019).
Fluorescence Properties
The fluorescence properties of Co(II) complexes derived from related compounds have been studied, indicating potential applications in materials science and bioimaging. These complexes exhibited fluorescence quenching with alizarin dye, suggesting their use in the development of fluorescent probes or materials (Vellaiswamy & Ramaswamy, 2017).
Drug Development and Molecular Docking
Sulfonyl-substituted benzamides, including those structurally related to the chemical , have been investigated for their potential as drug candidates against various diseases. Molecular docking studies of these compounds have shown significant binding affinities to target proteins, indicating their promise in the development of new therapeutic agents. Theoretical investigations and computational calculations have been employed to understand the reactivity and interaction mechanisms of these compounds with biological targets (Fahim & Ismael, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-ethylsulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-3-32(28,29)19-9-6-7-16(13-19)22(27)26(15-17-8-4-5-12-24-17)23-25-20-14-18(30-2)10-11-21(20)31-23/h4-14H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONKCFKNSRGHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2562349.png)
![(2Z)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-3-(pyridin-4-yl)prop-2-enenitrile](/img/structure/B2562350.png)

![N~4~-(4-fluorophenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2562353.png)
![2-benzamido-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2562356.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-phenoxybenzenesulfonamide](/img/structure/B2562359.png)

![4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2562361.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2562366.png)
![N-(3,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2562367.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2562368.png)
